molecular formula C13H13NO3 B1621830 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid CAS No. 64321-62-6

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid

Cat. No. B1621830
CAS RN: 64321-62-6
M. Wt: 231.25 g/mol
InChI Key: LCBHPWQYKRZFED-UHFFFAOYSA-N
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Description

“4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” is a chemical compound that is a derivative of quinoline . It is also known as "4-Hydroxy -6-isopropylquinoline- 3-carboxylic acid" . This compound is a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study describes the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor . Another study discusses the synthesis of 4-oxo-4,5-dihydrothieno[3,2-

]quinoline-2-carboxylic acid derivatives starting from aniline .

Molecular Structure Analysis

The molecular structure of “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” and its derivatives have been explored in several studies . These studies have highlighted the potential of this compound in the synthesis of related four-membered to seven-membered heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions

    Derivatives of 3-Quinolinecarboxylic Acid, including those with oxygen substitution in positions 4, 5, and 8, are synthesized through routes involving benzenoid and quinoid derivatives. Detailed NMR studies have been conducted to understand their structure and substitution patterns (Link, Bernauer, & Englert, 1982).

  • Reactions of Quinoline Substituted Epoxides

    The reactions of 6-oxiranyl- and 3-oxiranyl-2-phenylquinoline-4-carboxylic acid diisopropylamides with secondary amines and lithium amides result in (aminohydroxyethyl)quinolines, showcasing regioselectivity in their formation (Boa, Clark, Hirst, & Westwood, 2003).

Applications in Material Science

  • Low-Dimensional NIR-Luminescence-Tunable Yb(III) Complexes: The synthesis of ytterbium(iii)-organic compounds using quinoline-2,3-dicarboxylic acid and their tunable near-infrared luminescence has been achieved, indicating potential applications in material science and photonic devices (Zheng et al., 2014).

Photophysical and Electrochemical Properties

  • Photophysical Properties of Azole-Quinoline Based Fluorophores

    The study of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives shows unique photophysical behaviors, including dual emissions and large Stokes' shift, suggesting applications in fluorescence and spectroscopy (Padalkar & Sekar, 2014).

  • Electrochemistry of Quinoxaline Carboxylic Acid Derivative

    The redox behavior of a quinoxaline carboxylic acid derivative at a glassy carbon electrode shows promise for electrochemical applications, with potential use in sensors and analytical chemistry (Shah et al., 2014).

Applications in Organic Synthesis

  • Electro-Oxidative Formation of Enamine Moiety: A practical synthetic approach to 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, relevant in drug synthesis, has been developed through the electro-oxidative formation of a double bond adjacent to the nitrogen atom (Torii, Okumoto, & Xu, 1991).

Future Directions

The future research directions for “4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid” could include further exploration of its potential as a HIV-1 integrase inhibitor . Additionally, the synthesis of its derivatives and their biological activities could be investigated .

properties

IUPAC Name

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBHPWQYKRZFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390836
Record name 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-isopropylquinoline-3-carboxylic acid

CAS RN

64321-62-6
Record name 4-Hydroxy-6-(1-methylethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64321-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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